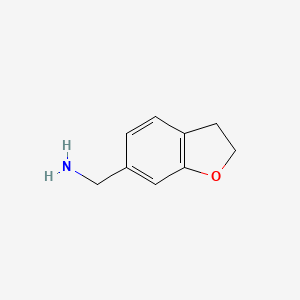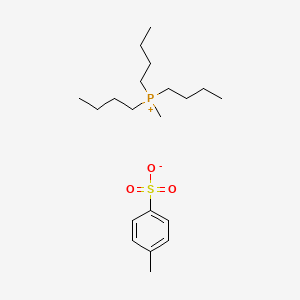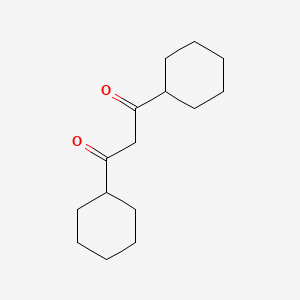
4-溴-2-环戊基苯酚
描述
科学研究应用
合成和有机化学
4-溴-2-环戊基苯酚在有机化学领域很重要,特别是在合成中。Shirinian 等人(2012 年)探讨了 2,3-二芳基环戊-2-烯-1-酮的区域和化学选择性溴化,重点介绍了对溴代取代的 2-环戊烯-1-酮合成非常有用的方法,而这些方法是有机合成中的重要合成子 (Shirinian 等人,2012 年)。同样,Toda 和 Takehira(1972 年)研究了涉及溴环丁酮的反应,提供了对复杂溴化合物的合成见解 (Toda 和 Takehira,1972 年)。
光反应机理
Akai 等人(2002 年)使用基质隔离红外光谱和密度泛函理论计算对 2-溴苯酚的光反应机理进行了研究,包括与 4-溴-2-环戊基苯酚类似的化合物。这项研究有助于理解此类溴化合物的 photochemical 行为 (Akai 等人,2002 年)。
构象研究
在构象研究中,Grossel 等人(1993 年)分析了二氢四苯基甲烷,包括溴代衍生物,以了解分子结构和相互作用。这些研究对于设计具有特定性质和行为的分子至关重要 (Grossel 等人,1993 年)。
溴化机理
Gol'dfarb 等人(1974 年)和 Campaigne 等人(1969 年)对各种芳香族和杂芳族化合物的溴化机理进行的研究,包括那些与 4-溴-2-环戊基苯酚在结构上相关的化合物,提供了对溴化反应的选择性和结果的见解。这种知识在有机合成和化学工程中是基础性的 (Gol'dfarb 等人,1974 年),(Campaigne 等人,1969 年)。
介晶性质
Tinh 等人(1979 年)研究了溴和氰基取代的二芳基乙烷的介晶性质,为材料科学和液晶技术的发展提供了有价值的信息 (Tinh 等人,1979 年)。
分析化学应用
Mishra 等人(2001 年)展示了一种通过将其转化为溴苯酚(包括与 4-溴-2-环戊基苯酚类似的化合物)来测定样品中溴化物的方法。这项研究与分析化学相关,特别是在环境和食品分析中 (Mishra 等人,2001 年)。
安全和危害
属性
IUPAC Name |
4-bromo-2-cyclopentylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c12-9-5-6-11(13)10(7-9)8-3-1-2-4-8/h5-8,13H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZKWLBOQPTKLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=C(C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Amino-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B3144671.png)






![6H-Benzo[c]chromen-3-ol](/img/structure/B3144711.png)
![3,3-Dimethylspiro[azetidine-2,9'-fluoren]-4-one](/img/structure/B3144719.png)





